5-(4-Methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5-(4-Methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the methoxyphenyl and oxopropyl groups may impart unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Addition of the Oxopropyl Group: This can be done through alkylation or acylation reactions.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature, solvent, and catalysts is crucial. Continuous flow chemistry and green chemistry principles may be employed to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the oxopropyl group, converting it to an alcohol.
Substitution: The thieno[2,3-d]pyrimidine core may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially act as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Methoxyphenyl Derivatives: Compounds featuring the methoxyphenyl group attached to various cores.
Oxopropyl Derivatives: Compounds with the oxopropyl group attached to different heterocyclic systems.
Uniqueness
The uniqueness of 5-(4-Methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-10(19)7-18-9-17-15-14(16(18)20)13(8-22-15)11-3-5-12(21-2)6-4-11/h3-6,8-9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQHNXAXRCWOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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